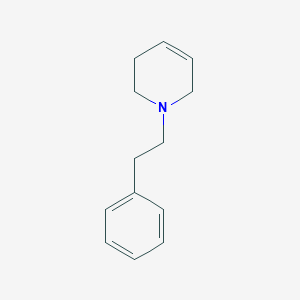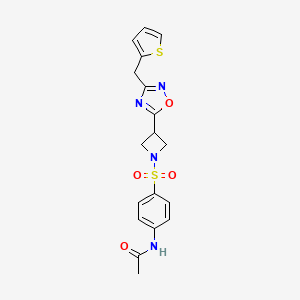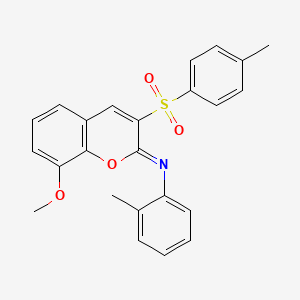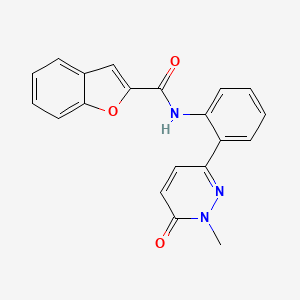
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is not well understood. However, studies have suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can result in the inhibition of DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro. However, its effects on normal cells are not well understood.
実験室実験の利点と制限
One advantage of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, its mechanism of action is not well understood, and further research is needed to determine its safety and efficacy. Additionally, its synthesis method is relatively complex, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential applications in material science, such as in the development of new materials with unique properties. Additionally, further research is needed to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively complex, but it has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide involves the reaction of 2-pyridinemethanol and 3-thiophenemethanol with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography.
科学的研究の応用
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of new materials.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(14-4-3-5-14)18(10-13-7-9-20-12-13)11-15-6-1-2-8-17-15/h1-2,6-9,12,14H,3-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNBYLYYEWNZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)


![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)
![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)






![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)
